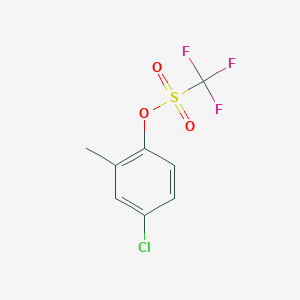

4-Chloro-2-methylphenyl trifluoromethanesulfonate

Description

BenchChem offers high-quality 4-Chloro-2-methylphenyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methylphenyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-2-methylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c1-5-4-6(9)2-3-7(5)15-16(13,14)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECYAQNQPGLIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501156566 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-2-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446016-75-6 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-2-methylphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446016-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-2-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Chloro-2-methylphenyl trifluoromethanesulfonate

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate

Abstract

This guide provides a comprehensive, in-depth technical overview of the , a valuable intermediate in modern organic synthesis. Authored for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical safety considerations required for a successful and reproducible synthesis. We will cover the mechanistic basis of O-triflation, provide a detailed, field-tested experimental protocol, discuss essential safety and handling procedures for key reagents, and outline standard analytical techniques for product characterization and quality control. The aim is to equip the practicing scientist with the expertise and authoritative grounding necessary to confidently execute this important transformation.

The Strategic Importance of Aryl Triflates in Synthesis

The trifluoromethanesulfonate (triflate, -OTf) group is one of the most effective leaving groups in organic chemistry, owing to the extreme electron-withdrawing nature of the trifluoromethyl group which stabilizes the resulting triflate anion through resonance and induction. This property makes aryl triflates, which are readily synthesized from ubiquitous phenol precursors, highly versatile and reactive electrophiles.[1] They are particularly prized as coupling partners in a myriad of palladium- and nickel-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[2] The ability to transform a phenolic hydroxyl group into a triflate provides a powerful strategic tool for building molecular complexity, making the synthesis of specific aryl triflates like 4-Chloro-2-methylphenyl trifluoromethanesulfonate a critical process for creating advanced intermediates in pharmaceutical and materials science research.[3]

Core Principles of Phenolic O-Triflation

The conversion of a phenol to an aryl triflate is a robust and generally high-yielding reaction. The from 4-chloro-2-methylphenol serves as a classic example of this transformation.

The Reaction Mechanism

The reaction proceeds via a two-step nucleophilic substitution mechanism. First, a non-nucleophilic base, typically pyridine, deprotonates the acidic phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This in situ generation of the phenoxide is crucial as the neutral phenol is not sufficiently nucleophilic to react efficiently. In the second step, the phenoxide oxygen attacks the highly electrophilic sulfur atom of trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O), displacing one triflate group and forming the desired aryl triflate product. The displaced triflate anion combines with the protonated base (e.g., pyridinium) to form a salt.

Caption: General mechanism for the O-triflation of a phenol using triflic anhydride and pyridine.

Key Reagents and Their Roles

-

Substrate (4-Chloro-2-methylphenol): The starting phenol. Its purity is paramount, as impurities can lead to side reactions and complicate purification.

-

Triflylating Agent (Trifluoromethanesulfonic Anhydride, Tf₂O): The source of the electrophilic triflyl group. It is a highly reactive and corrosive liquid that must be handled with extreme care.[4]

-

Base (Pyridine): Serves to deprotonate the phenol and to neutralize the triflic acid (TfOH) byproduct generated during the reaction. A slight excess of the base is typically used to ensure complete reaction.[5]

-

Solvent (Dichloromethane, DCM): An inert, aprotic solvent is required to dissolve the reactants without participating in the reaction. DCM is a common choice due to its volatility and ability to dissolve both the starting material and the intermediate phenoxide.[5]

Critical Reaction Parameters

-

Stoichiometry: A slight excess (typically 1.05-1.1 equivalents) of both triflic anhydride and the base relative to the phenol is used to drive the reaction to completion.

-

Temperature: The reaction is highly exothermic. The dropwise addition of triflic anhydride must be performed at low temperatures (e.g., -10 °C to 0 °C) to control the reaction rate, prevent side reactions, and ensure safety.[5]

-

Inert Atmosphere: While not always strictly necessary for this reaction, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent the introduction of moisture, which can hydrolyze the highly reactive triflic anhydride.

Synthesis Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of aryl triflates and is designed for robustness and scalability.[5]

Reagents and Equipment

| Reagent/Equipment | Quantity (for 10 mmol scale) | Purpose / Notes |

| 4-Chloro-2-methylphenol | 1.43 g (10.0 mmol) | Starting Material[6] |

| Trifluoromethanesulfonic Anhydride | 1.84 mL (11.0 mmol) | Triflylating Agent |

| Pyridine (anhydrous) | 0.89 mL (11.0 mmol) | Base |

| Dichloromethane (DCM, anhydrous) | 50 mL | Solvent |

| 1M Hydrochloric Acid (HCl) | 25 mL | Aqueous Wash |

| Saturated Sodium Bicarbonate (NaHCO₃) | 25 mL | Aqueous Wash |

| Brine (Saturated NaCl) | 25 mL | Aqueous Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | Drying Agent |

| Three-neck round-bottom flask (100 mL) | 1 | Reaction Vessel |

| Magnetic stirrer and stir bar | 1 | Agitation |

| Thermometer / Thermocouple | 1 | Temperature Monitoring |

| Addition funnel or syringe pump | 1 | Controlled Reagent Addition |

| Ice/Methanol or Dry Ice/Acetone Bath | 1 | Cooling |

| Separatory Funnel (250 mL) | 1 | Extraction/Work-up |

Detailed Experimental Procedure

-

Setup: Equip a dry 100-mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a septum. Place the flask under an inert atmosphere of nitrogen.

-

Initial Charge: To the flask, add 4-chloro-2-methylphenol (1.43 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.

-

Base Addition: Add anhydrous pyridine (0.89 mL, 11.0 mmol) to the solution via syringe.

-

Cooling: Cool the reaction mixture to -10 °C using an ice/methanol bath.

-

Triflic Anhydride Addition: Slowly add trifluoromethanesulfonic anhydride (1.84 mL, 11.0 mmol) dropwise via syringe over 15-20 minutes. Crucially, maintain the internal temperature below 0 °C throughout the addition.

-

Reaction: Once the addition is complete, stir the reaction mixture at -10 °C for one hour.

-

Warm-up: Allow the reaction to slowly warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting phenol.

Work-up and Purification

-

Quenching: Carefully add 25 mL of deionized water to the flask to quench the reaction.

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (lower) layer.

-

Washing: Wash the organic layer sequentially with 1M HCl (25 mL) to remove residual pyridine, saturated NaHCO₃ solution (25 mL) to neutralize any remaining acid, and finally with brine (25 mL).

-

Drying: Dry the isolated organic layer over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a colorless to pale yellow oil.

-

Purification (Optional): For highest purity, the crude oil can be filtered through a short plug of silica gel, eluting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes).[5]

Workflow Visualization

Caption: A streamlined workflow for the .

Safety and Handling of Trifluoromethanesulfonic Anhydride

Expertise in the laboratory is synonymous with safety. Triflic anhydride is a powerful and hazardous reagent that demands respect and proper handling.

-

Inherent Hazards:

-

Corrosivity: It causes severe skin burns and eye damage.[4][7] All contact with skin and eyes must be avoided.

-

Violent Reactivity with Water: Triflic anhydride reacts violently with water and protic solvents in a highly exothermic reaction.[8] ALWAYS add the anhydride to the reaction solvent; NEVER add water or solvent to the pure anhydride.[4]

-

Respiratory Irritation: Vapors can cause respiratory irritation.

-

-

Required Personal Protective Equipment (PPE):

-

Spill and Emergency Procedures:

-

In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

For small spills, absorb with an inert material like sand or vermiculite, and place in a suitable, labeled container for hazardous waste disposal.[4] Do not use combustible materials for absorption.

-

Characterization and Quality Control

Confirming the identity and purity of the final product is a non-negotiable step.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are definitive tools for structural elucidation.

-

Infrared (IR) Spectroscopy: Key for identifying the strong S=O stretching frequencies characteristic of the triflate group.

Expected Analytical Data

| Analysis Type | Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct multiplets. The methyl (-CH₃) group will appear as a singlet around 2.3-2.4 ppm. |

| ¹³C NMR | Aromatic carbons will be visible, along with the methyl carbon. The CF₃ carbon will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | A sharp singlet around -73 ppm is the characteristic signal for the triflate group. |

| IR (Infrared) | Strong absorption bands around 1420 cm⁻¹ and 1210 cm⁻¹ corresponding to the S=O asymmetric and symmetric stretches, respectively. Additional bands around 1250 cm⁻¹ (C-F stretch) are also expected. |

Note: Exact chemical shifts may vary slightly based on the solvent and instrument used.

Conclusion

The via the O-triflation of 4-chloro-2-methylphenol is a highly efficient and reliable transformation. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can consistently produce this valuable synthetic intermediate. Its utility as a precursor in metal-catalyzed cross-coupling reactions ensures its continued importance in the rapid assembly of complex molecular architectures for drug discovery and materials science.

References

- Apollo Scientific. (n.d.). Trifluoromethanesulfonic anhydride Safety Data Sheet.

- Sigma-Aldrich. (2024). Trifluoromethanesulfonic anhydride SAFETY DATA SHEET.

- Fluorochem. (2019). TRIFLUOROMETHANESULPHONIC ANHYDRIDE Safety Data Sheet.

- Biosynth. (2019). Trifluoromethanesulfonic anhydride Safety Data Sheet.

- Cole-Parmer. (n.d.). Trifluoromethanesulfonic anhydride Material Safety Data Sheet.

-

Larhed, M., Mispelaere, C., & Hallberg, A. (2000). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 2(23), 3615–3618. Retrieved from [Link]

-

Zhu, C., Yamane, M., & Kwong, F. Y. (2017). Simple and Efficient Generation of Aryl Radicals from Aryl Triflates: Synthesis of Aryl Boronates and Aryl Iodides at Room Temperature. Organic Letters, 19(12), 3207–3210. Retrieved from [Link]

-

Xu, B., & Zhang, W. (2011). Development of trifluoromethanesulfonic acid anhydride in production and application. Research on Chemical Intermediates, 37, 243-255. Retrieved from [Link]

-

Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718. Retrieved from [Link]

- Synquest Labs. (n.d.). The Role of Triflate Reagents in Modern Organic Synthesis.

-

Organic Chemistry Portal. (n.d.). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Retrieved from [Link]

-

Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling of Alkenylsilanolates with Aryl Chlorides: n-Butyl 4-Chlorophenyl Sulfide. Organic Syntheses, 79, 137. Retrieved from [Link]

- MilliporeSigma. (n.d.). Understanding the Applications of Trifluoromethanesulfonic Anhydride in Catalysis.

-

Stang, P. J., & Treptow, T. E. (1981). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 60, 84. Retrieved from [Link]

-

Encyclopedia of Reagents for Organic Synthesis. (2001). Trifluoromethanesulfonic (triflic) Anhydride. Retrieved from [Link]

- The Royal Society of Chemistry. (2012). 4-chlorophenyl trifluoromethanesulfonate (1c) H NMR-400 MHz, CDCl3.

-

Organic Chemistry Data. (n.d.). Alcohol to Triflate - Common Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylphenol. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

preparation of 4-Chloro-2-methylphenyl trifluoromethanesulfonate from 4-chloro-2-methylphenol

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate

This guide provides a comprehensive overview and a detailed protocol for the . It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Aryl Triflates

Aryl triflates (trifluoromethanesulfonates) are highly valuable and versatile intermediates in modern organic synthesis. The triflate group (-OTf) is an excellent leaving group, often compared to halides in its reactivity, making aryl triflates powerful substrates for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Their utility is most pronounced in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, where they serve as robust alternatives to aryl halides.[2][3]

The conversion of phenols, a ubiquitous and diverse class of organic compounds, into aryl triflates dramatically expands their synthetic potential.[4] This transformation converts the poorly reactive hydroxyl group into a highly reactive triflate moiety, enabling transformations that are otherwise difficult to achieve.[5] This guide focuses on the specific synthesis of 4-Chloro-2-methylphenyl trifluoromethanesulfonate, a potentially useful building block in medicinal chemistry and materials science.

Mechanistic Principles and Rationale

The synthesis of an aryl triflate from a phenol is an O-triflation reaction. The most common and efficient method involves the use of trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), in the presence of a non-nucleophilic base.[3][6]

The Core Mechanism:

-

Deprotonation: The reaction is initiated by a base, typically a hindered amine like pyridine or 2,6-lutidine, which deprotonates the phenolic hydroxyl group.[7][8] This generates a more nucleophilic phenoxide ion. The choice of a non-nucleophilic base is critical to prevent it from competing with the phenoxide in attacking the triflic anhydride.

-

Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile. It attacks one of the highly electrophilic sulfur atoms of the triflic anhydride molecule.[9]

-

Displacement: The attack leads to the displacement of a triflate anion, a very stable leaving group, resulting in the formation of the desired aryl trifluoromethanesulfonate product.

The reaction is typically performed at low temperatures (e.g., 0 °C to -10 °C) to control the high reactivity of triflic anhydride and minimize potential side reactions.[4] Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes the reactants.[6]

Diagram 1: Reaction Mechanism

A simplified diagram illustrating the key steps in the O-triflation of 4-chloro-2-methylphenol.

Caption: O-Triflation mechanism overview.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aryl triflates.[4] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents:

-

4-chloro-2-methylphenol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Deionized water

-

0.2 N Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel 60

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer or thermocouple probe

-

Ice/methanol or dry ice/acetone cooling bath

-

Syringes and needles

-

Septa

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel for filtration

Procedure:

-

Reaction Setup: Assemble a dry 250-mL, three-necked flask equipped with a magnetic stir bar, a thermocouple, a nitrogen inlet, and a septum. Charge the flask with 4-chloro-2-methylphenol (e.g., 10.0 g, 69.1 mmol) and anhydrous dichloromethane (100 mL).

-

Addition of Base: Stir the mixture at room temperature until the phenol is fully dissolved. Add anhydrous pyridine (e.g., 6.2 mL, 76.8 mmol, 1.1 equiv) to the solution via syringe.

-

Cooling: Cool the reaction mixture to -10 °C using an ice/methanol bath. Maintain this temperature throughout the addition of triflic anhydride.

-

Addition of Triflic Anhydride: Add triflic anhydride (e.g., 12.8 mL, 76.1 mmol, 1.1 equiv) dropwise to the stirred solution via syringe over 20-30 minutes.[4] Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the temperature from rising significantly, which could lead to side reactions. The internal temperature should be maintained below -2 °C.[4]

-

Reaction Monitoring: After the addition is complete, stir the mixture at -10 °C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the starting phenol.[4]

-

Quenching: Once the reaction is complete, allow the mixture to warm to room temperature. Slowly add deionized water (50 mL) to quench any remaining triflic anhydride. Stir the two-phase mixture vigorously for 15 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic (lower) layer sequentially with 0.2 N HCl (50 mL), deionized water (50 mL), and finally with brine (50 mL). Causality: The HCl wash removes excess pyridine by forming the water-soluble pyridinium salt. The water and brine washes remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically a yellow or brown oil, can be purified by passing it through a short plug of silica gel, eluting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes).[4] This removes baseline impurities. Concentrate the filtrate to obtain the pure 4-Chloro-2-methylphenyl trifluoromethanesulfonate as a clear, colorless, or pale yellow liquid.

Data Presentation: Reaction Parameters

The following table summarizes the typical parameters for this synthesis.

| Parameter | Value | Rationale |

| Substrate | 4-chloro-2-methylphenol | Starting material |

| Reagent | Triflic Anhydride (Tf₂O) | Electrophilic triflating agent[5] |

| Base | Pyridine | Acid scavenger and catalyst[4][6] |

| Solvent | Dichloromethane (DCM) | Inert solvent, good solubility |

| Temperature | -10 °C to 0 °C | Controls reactivity of Tf₂O[4] |

| Stoichiometry (Phenol:Tf₂O:Pyridine) | 1 : 1.1 : 1.1 | Slight excess of reagents ensures full conversion |

| Typical Yield | >90% | High efficiency reaction |

Visualization of the Experimental Workflow

Diagram 2: Synthesis Workflow

A flowchart representing the step-by-step experimental process.

Caption: Workflow for triflate synthesis.

Critical Safety Precautions

Handling triflic anhydride requires strict safety protocols due to its hazardous nature.

-

Corrosivity and Reactivity: Triflic anhydride is extremely corrosive and reacts violently with water.[10][11] It causes severe burns to the skin, eyes, and respiratory tract.[12] All manipulations must be performed in a chemical fume hood.

-

Moisture Sensitivity: The reagent is highly sensitive to moisture and will readily hydrolyze to triflic acid, a superacid.[5] Use anhydrous solvents and an inert atmosphere (nitrogen or argon) to prevent decomposition.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, elbow-length chemically resistant gloves (e.g., butyl rubber), and a lab coat.[10][13]

-

Handling: Use syringes and cannulas for transfers. Never add water directly to the anhydride; always add the anhydride to the quenching solution slowly.[13]

-

Spill and Disposal: In case of a spill, absorb with an inert material like sand or diatomaceous earth.[14] Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reagent; reaction time too short; temperature too low. | Use a slight excess (1.1-1.2 equiv) of Tf₂O and pyridine. Allow the reaction to stir longer, monitoring by TLC. |

| Low Yield | Moisture in the reaction; loss during workup. | Ensure all glassware is oven-dried and solvents are anhydrous. Use an inert atmosphere. Be careful during extractions to avoid losing the organic layer. |

| Formation of Side Products | Reaction temperature too high; non-selective reagent. | Maintain strict temperature control during the addition of Tf₂O. For highly sensitive substrates, a milder triflating agent like N-phenyltriflimide could be considered, though it may require different conditions.[3] |

| Product Decomposition | Residual acid during storage. | Ensure the product is thoroughly washed and neutralized during workup. Store in a cool, dry place. |

Product Characterization

The identity and purity of the final product, 4-Chloro-2-methylphenyl trifluoromethanesulfonate, should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the final product. The triflate product will be significantly less polar than the starting phenol.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the molecule. The presence of a singlet in the ¹⁹F NMR spectrum around -73 ppm is characteristic of a triflate group.[5]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To observe the characteristic S=O stretching frequencies of the triflate group.

Conclusion

The synthesis of 4-Chloro-2-methylphenyl trifluoromethanesulfonate from 4-chloro-2-methylphenol is a straightforward and high-yielding procedure when performed with care. The use of triflic anhydride in the presence of pyridine provides an efficient route to this valuable synthetic intermediate. By understanding the underlying mechanism, adhering to a precise experimental protocol, and observing strict safety precautions, researchers can reliably produce high-purity aryl triflates, unlocking a wide range of possibilities for further molecular elaboration in drug discovery and materials science.

References

-

Tye, J. W., Weng, Z., Giri, R., & Hartwig, J. F. (2008). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 130(49), 16734–16747. [Link]

-

Wellen, M., & Kappe, C. O. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 4(10), 1683–1685. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. Retrieved from [Link]

-

Loba Chemie Pvt. Ltd. (2019). Safety Data Sheet: Triflic anhydride. Retrieved from [Link]

-

Shen, D., et al. (2021). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]

-

Frantz, D. E., & Weaver, D. G. (2003). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 5(26), 4935–4937. [Link]

-

Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Alkenylsilanolates with Aryl Halides. Organic Syntheses, 79, 129. [Link]

-

Wikipedia. (n.d.). Trifluoromethanesulfonic anhydride. Retrieved from [Link]

-

Wang, L., et al. (2019). Base-Mediated O-Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. Chemistry – An Asian Journal, 14(20), 3645-3649. [Link]

-

ResearchGate. (n.d.). A proposed reaction mechanism for O-arylation of alcohols and phenols... Retrieved from [Link]

-

Reddit. (2016). Solvent for triflation reaction? r/chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative triflate salt (TFA: pyridine) mediated... Retrieved from [Link]

-

Comins, D. L., & Dehghani, A. (1992). Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)-Triflimide and N-(5-Chloro-2-Pyridyl)Triflimide. Tetrahedron Letters, 33(42), 6299-6302. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for O-trifluoromethylation of phenol. Retrieved from [Link]

-

Wang, Y-Q., et al. (2012). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Organic Letters, 14(15), 3974–3977. [Link]

-

ResearchGate. (n.d.). Trifluoromethanesulfonic (triflic) Anhydride. Retrieved from [Link]

-

Padwa, A., et al. (2003). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. The Journal of Organic Chemistry, 68(13), 5139-48. [Link]

-

Padwa, A., et al. (2003). Triflic Anhydride Mediated Cyclization of 5-Hydroxy-Substituted Pyrrolidinones for the Preparation of α-Trifluoromethylsulfonamido Furans. The Journal of Organic Chemistry, 68(13), 5139-5148. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

- 6. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 7. reddit.com [reddit.com]

- 8. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.fr [fishersci.fr]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. lobachemie.com [lobachemie.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. carlroth.com [carlroth.com]

4-Chloro-2-methylphenyl trifluoromethanesulfonate CAS number and properties

An In-depth Technical Guide to 4-Chloro-2-methylphenyl Trifluoromethanesulfonate

Authored by: A Senior Application Scientist

Introduction

4-Chloro-2-methylphenyl trifluoromethanesulfonate, also known as 4-chloro-2-methylphenyl triflate, is a versatile reagent in modern organic synthesis. Its structure, incorporating a triflate group—one of the best-known leaving groups—on a substituted aromatic ring, makes it a highly valuable building block for introducing the 4-chloro-2-methylphenyl moiety into more complex molecules. The presence of both a chloro and a methyl group on the phenyl ring allows for fine-tuning of steric and electronic properties, which is of particular interest in the field of medicinal chemistry. The triflate group's exceptional leaving group ability facilitates a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the first step in any research endeavor. The following tables summarize the key identifiers and physicochemical properties of 4-Chloro-2-methylphenyl trifluoromethanesulfonate.

| Identifier | Value |

| CAS Number | 1446016-75-6[1][2] |

| IUPAC Name | 4-chloro-2-methylphenyl trifluoromethanesulfonate |

| Synonyms | 4-Chloro-2-methylphenyl triflate |

| Molecular Formula | C₈H₆ClF₃O₃S |

| Molecular Weight | 274.65 g/mol |

| Property | Value |

| Appearance | Data not available (typically a colorless to pale yellow liquid or low-melting solid) |

| Melting Point | Data not available |

| Boiling Point | Estimated based on similar structures to be >270 °C at 760 mmHg[3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, THF, toluene) and insoluble in water. |

| Purity | Commercially available with ≥95% purity[1] |

Synthesis of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate

The most common and efficient method for the synthesis of aryl trifluoromethanesulfonates is the reaction of the corresponding phenol with a triflylating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh), in the presence of a base. For 4-Chloro-2-methylphenyl trifluoromethanesulfonate, the starting material is 4-chloro-2-methylphenol.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 4-Chloro-2-methylphenyl trifluoromethanesulfonate.

Detailed Experimental Protocol

Objective: To synthesize 4-Chloro-2-methylphenyl trifluoromethanesulfonate from 4-chloro-2-methylphenol.

Materials:

-

4-chloro-2-methylphenol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a stirred solution of 4-chloro-2-methylphenol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.2 eq) dropwise.

-

After stirring for 10 minutes, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-Chloro-2-methylphenyl trifluoromethanesulfonate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the highly reactive triflic anhydride.

-

Anhydrous Conditions: Essential for the same reason as the inert atmosphere; water will compete with the phenol as a nucleophile.

-

Pyridine as Base: Acts as a nucleophilic catalyst and also scavenges the triflic acid byproduct, driving the reaction to completion.

-

0 °C to Room Temperature: The initial cooling controls the exothermic reaction between the phenol/pyridine and triflic anhydride. Allowing it to warm to room temperature ensures the reaction goes to completion.

-

Aqueous Workup: The acid wash removes excess pyridine, the bicarbonate wash removes any remaining acidic byproducts, and the brine wash helps to remove water from the organic layer.

Reactivity and Mechanistic Insights

The trifluoromethanesulfonate (triflate) group is an excellent leaving group due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting triflate anion. This makes the C-O bond to the aromatic ring highly polarized and susceptible to cleavage.

Application in Cross-Coupling Reactions

A primary application of 4-Chloro-2-methylphenyl trifluoromethanesulfonate is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthetic chemistry for the formation of C-C, C-N, and C-O bonds.

Mechanistic Pathway for Suzuki Coupling

Caption: Catalytic cycle of a Suzuki cross-coupling reaction using an aryl triflate.

In this cycle, the active Pd(0) catalyst undergoes oxidative addition into the aryl-OTf bond. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid derivative, followed by reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 4-Chloro-2-methylphenyl trifluoromethanesulfonate are of significant interest in drug design.

-

Chlorine Atom: The incorporation of a chlorine atom can significantly impact a molecule's physicochemical properties. It often increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[4][5] Furthermore, the chlorine atom can block sites of metabolism, thereby increasing the half-life of a drug.[4]

-

Trifluoromethyl Group (via the triflate): While this molecule contains a triflate, its utility lies in its ability to be replaced by other groups. The trifluoromethyl group itself is a common feature in many pharmaceuticals.[6][7][8] It is highly lipophilic and metabolically stable. The triflate group serves as a versatile handle to introduce other functionalities that may mimic or include the trifluoromethyl group's beneficial properties.

-

Versatility in Synthesis: The ability of the triflate group to participate in a wide array of coupling reactions allows for the rapid synthesis of libraries of compounds from a common intermediate. This is a powerful strategy in lead optimization, where numerous analogues of a hit compound are synthesized to improve potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Hazard Identification: 4-Chloro-2-methylphenyl trifluoromethanesulfonate is classified as a hazardous substance.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[9]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid breathing mist, vapors, or spray.[9] Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed. It is advisable to handle and store this compound under an inert gas.[9]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[9][10]

-

Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water and seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

Conclusion

4-Chloro-2-methylphenyl trifluoromethanesulfonate is a synthetically valuable building block, particularly for applications in medicinal chemistry and materials science. Its key feature is the triflate group, which provides exceptional reactivity in a wide range of cross-coupling reactions, allowing for the efficient construction of complex molecular architectures. The presence of the chloro and methyl substituents on the phenyl ring offers additional opportunities for modulating the properties of the target molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

- 4-Chloro-2-methylphenyl trifluoromethanesulfonate - CAS:1446016-75-6 - 北京欣恒研科技有限公司.

- 4-Chloro-2-methylphenyltrifluoromethanesulphonate97% | 1446016-75-6 - ChemicalBook.

- MSDS - Safety Data Sheet.

- Cas 29540-84-9,4-CHLOROPHENYL TRIFLUOROMETHANESULFONATE | lookchem.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

Sources

- 1. 4-Chloro-2-methylphenyl trifluoromethanesulfonate - CAS:1446016-75-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 4-Chloro-2-methylphenyltrifluoromethanesulphonate97% | 1446016-75-6 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jelsciences.com [jelsciences.com]

- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 9. roco.global [roco.global]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Characterization of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-2-methylphenyl trifluoromethanesulfonate, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who utilize advanced analytical techniques for molecular characterization. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights grounded in established scientific principles.

Molecular Structure and Significance

4-Chloro-2-methylphenyl trifluoromethanesulfonate (CAS 1446016-75-6) is a substituted aromatic compound featuring a trifluoromethanesulfonate (triflate) group, an excellent leaving group, attached to a 4-chloro-2-methylphenol moiety. This structural combination makes it a valuable reagent in cross-coupling reactions and other synthetic transformations. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.

Caption: Workflow for predicting NMR spectra based on the precursor.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The transformation of the hydroxyl group in 4-chloro-2-methylphenol to a triflate ester will result in distinct changes in the IR spectrum.

| Functional Group | 4-Chloro-2-methylphenol Wavenumber (cm⁻¹) [1][2] | Predicted Wavenumber (cm⁻¹) (Triflate Ester) | Vibrational Mode |

| O-H | 3200-3600 (broad) | Absent | Stretching |

| C-H (aromatic) | 3000-3100 | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | 2850-3000 | Stretching |

| C=C (aromatic) | 1450-1600 | 1450-1600 | Stretching |

| S=O | - | 1410-1450 & 1200-1250 | Asymmetric & Symmetric Stretching |

| C-F | - | 1100-1200 | Stretching |

| C-O | ~1200 | ~1140 | Stretching |

| C-Cl | 700-800 | 700-800 | Stretching |

Key Spectral Changes: The most significant change will be the disappearance of the broad O-H stretching band and the appearance of strong absorption bands characteristic of the S=O and C-F bonds of the triflate group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 4-chloro-2-methylphenol shows a molecular ion peak at m/z 142. [1][3][4] Predicted Mass Spectrum of 4-Chloro-2-methylphenyl Trifluoromethanesulfonate:

-

Molecular Ion (M⁺): The molecular weight is 274.64 g/mol . A molecular ion peak is expected at m/z 274, with an isotopic peak at m/z 276 due to the presence of the ³⁷Cl isotope.

-

Major Fragmentation Pathways:

-

Loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 205.

-

Cleavage of the S-O bond to yield the 4-chloro-2-methylphenoxyl radical and the trifluoromethanesulfonyl cation ([CF₃SO₂]⁺) at m/z 133.

-

Formation of the 4-chloro-2-methylphenyl cation at m/z 141.

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates can be used.

-

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Chloro-2-methylphenyl trifluoromethanesulfonate. By leveraging experimental data from its precursor, 4-chloro-2-methylphenol, and applying fundamental principles of spectroscopic interpretation, we have constructed a detailed predictive analysis. This information serves as a valuable resource for the identification and characterization of this important synthetic intermediate.

References

-

PubChem. 4-Chloro-2-methylphenol. [Link]

-

NIST WebBook. Phenol, 4-chloro-2-methyl-. [Link]

-

mzCloud. 4 Chloro 2 methylphenol. [Link]

-

NIST WebBook. Phenol, 4-chloro-2-methyl-. [Link]

-

Royal Society of Chemistry. Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor. [Link]

-

BIOFOUNT. 4-Chloro-2-methylphenyl trifluoromethanesulphonate. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Royal Society of Chemistry. 4-chlorophenyl trifluoromethanesulfonate (1c) H NMR-400 MHz, CDCl3 4-chlorophenyl trifluoromethanesulfonate (1c) C NMR-101 MHz. [Link]

Sources

chemical structure and IUPAC name of 4-Chloro-2-methylphenyl trifluoromethanesulfonate

An In-Depth Technical Guide to 4-Chloro-2-methylphenyl trifluoromethanesulfonate

This guide provides a comprehensive technical overview of 4-Chloro-2-methylphenyl trifluoromethanesulfonate, a versatile reagent in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's structure, synthesis, reactivity, and applications, with a focus on the mechanistic principles and practical considerations that underpin its use in the laboratory.

Introduction: The Strategic Advantage of Aryl Triflates

In the landscape of synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds is paramount. Transition metal-catalyzed cross-coupling reactions have become the cornerstone of this endeavor. While organic halides have traditionally dominated as electrophilic partners, phenol derivatives, particularly aryl trifluoromethanesulfonates (triflates), have emerged as powerful and highly effective alternatives.[1] Their utility stems from the exceptional leaving group ability of the triflate anion (CF₃SO₃⁻), which is the conjugate base of the superacid, trifluoromethanesulfonic acid. This property renders the ipso-carbon highly susceptible to oxidative addition in catalytic cycles.

4-Chloro-2-methylphenyl trifluoromethanesulfonate belongs to this important class of reagents. Its substituted phenyl ring offers specific steric and electronic properties that can be strategically exploited in the synthesis of complex molecules, such as pharmaceuticals, agrochemicals, and advanced materials. This guide will explore the essential technical details of this compound, providing the foundational knowledge required for its successful application.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the starting point for its effective application.

IUPAC Name: 4-chloro-2-methylphenyl trifluoromethanesulfonate

Common Synonyms: 4-Chloro-2-methylphenyl triflate; 4-Chloro-o-cresol triflate

Chemical Structure

The molecule consists of a 2-methylphenol (o-cresol) core, chlorinated at the para-position relative to the hydroxyl group, which has been converted into a trifluoromethanesulfonate ester.

Sources

The Advent of Aryl Triflates: A Technical Guide to Their Discovery and Enduring Impact in Organic Synthesis

Abstract

This in-depth technical guide charts the discovery and historical development of aryl triflates (aryl trifluoromethanesulfonates) in organic synthesis. We delve into the pioneering work that established the triflate group as a superior leaving group, tracing its journey from a chemical curiosity to an indispensable tool for carbon-carbon and carbon-heteroatom bond formation. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental principles, key milestones, and practical applications of aryl triflate chemistry. We will explore the evolution of synthetic methodologies for aryl triflates, their comparative reactivity, and the mechanistic underpinnings of their widespread use in modern synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions.

Introduction: The Quest for a Superior Leaving Group

In the landscape of organic synthesis, the ability to selectively form new chemical bonds is paramount. Central to many bond-forming strategies is the use of an electrophilic partner bearing a suitable leaving group. For decades, aryl halides served as the workhorses in this domain. However, their reactivity profile, particularly for aryl chlorides and fluorides, often necessitated harsh reaction conditions. This limitation spurred a quest for alternative activating groups that could offer enhanced reactivity and broader functional group tolerance.

The emergence of the trifluoromethanesulfonate (triflate, -OTf) group marked a paradigm shift in this endeavor. The triflate anion is the conjugate base of trifluoromethanesulfonic acid (triflic acid), a superacid. This inherent stability makes the triflate group an exceptionally good leaving group, far surpassing traditional sulfonates like tosylates and mesylates, and even rivaling the reactivity of aryl iodides in certain contexts. This guide will illuminate the path of aryl triflates from their initial discovery to their current status as powerful and versatile partners in the synthetic chemist's toolkit.

The Genesis of an Idea: Early Developments in Triflate Chemistry

The story of aryl triflates is intrinsically linked to the development of their parent acid and anhydride. Trifluoromethanesulfonic anhydride, the primary reagent for the synthesis of triflates, was first reported in a 1956 patent by Brice and Trott.[1] The following year, higher-yield preparations from triflic acid and phosphorus pentoxide were independently described by Burdon et al. and Gramstad et al.[1] These early methods laid the groundwork for the accessibility of triflic anhydride as a laboratory reagent.[1][2][3][4]

While early studies in the 1950s by Gramstad and Haszeldine described the preparation of alkyl triflates, the exploration of their aryl counterparts would gain significant momentum in the following decades.[5] A pivotal figure in this field is Peter J. Stang, whose work starting in the late 1960s on the synthesis and reactivity of vinyl triflates was instrumental in demonstrating the synthetic potential of the triflate group.[6] This research into vinyl systems directly paved the way for the investigation of aryl triflates as stable, yet highly reactive, electrophiles.

The Synthesis of Aryl Triflates: From Classic Methods to Modern Innovations

The preparation of aryl triflates is most commonly achieved through the reaction of a phenol with a triflylating agent. The choice of reagent and reaction conditions has evolved over time, driven by the need for milder, more efficient, and more functional-group-tolerant protocols.

Classical Triflation using Triflic Anhydride

The most direct method for the synthesis of aryl triflates involves the reaction of a phenol with triflic anhydride (Tf₂O) in the presence of a base.[7][8] Pyridine or other amine bases are typically used to scavenge the triflic acid byproduct.

Experimental Protocol: Synthesis of Phenyl Triflate using Triflic Anhydride

-

To a stirred solution of phenol (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) dropwise.

-

Slowly add triflic anhydride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude phenyl triflate can be purified by flash column chromatography on silica gel.

Milder Triflylating Agents: The Advent of N-Phenyltriflimide

While effective, triflic anhydride is a highly reactive and moisture-sensitive reagent. This led to the development of more stable, crystalline triflylating agents. N-phenyltriflimide (N-phenyl-bis(trifluoromethanesulfonimide), PhNTf₂) emerged as a popular alternative, offering improved selectivity and ease of handling.[8]

Modern Synthetic Advancements

The drive for greater efficiency and applicability in high-throughput chemistry has spurred further innovations in aryl triflate synthesis.

-

Microwave-Assisted Synthesis: The use of controlled microwave heating can dramatically reduce reaction times for the triflation of phenols with N-phenyltriflimide to as little as six minutes.[8]

-

Aqueous Conditions: Practical and efficient syntheses have been developed under biphasic, basic aqueous conditions, which obviate the need for amine bases and allow for simple product isolation by phase separation and solvent evaporation.[9]

-

Chemoselective Synthesis: Recent developments have focused on achieving chemoselectivity in molecules bearing multiple reactive sites. For instance, the use of trifluoromethanesulfonyl fluoride (CF₃SO₂F) gas in a two-chamber system allows for the selective triflylation of phenols in the presence of amines.[10][11]

Reactivity and the Dawn of Cross-Coupling Applications

The synthetic utility of aryl triflates stems from the exceptional leaving group ability of the triflate anion. This high reactivity allows them to participate in a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions.

Comparative Reactivity

The reactivity of aryl triflates in palladium-catalyzed cross-coupling reactions generally follows the order: Ar-I > Ar-OTf > Ar-Br > Ar-Cl. However, this order can be influenced by the specific catalyst system and reaction conditions. For instance, with certain bulky, electron-rich phosphine ligands, the reactivity of aryl chlorides can be enhanced to surpass that of aryl triflates.[12]

| Leaving Group | Relative Reactivity (General Trend in Pd-Catalyzed Cross-Coupling) | pKa of Conjugate Acid (approx.) |

| -I | Highest | -10 |

| -OTf | High | -14 |

| -Br | Moderate | -9 |

| -OTs | Low | -2.8 |

| -Cl | Lowest | -7 |

This table provides a generalized comparison; actual reactivities can be highly dependent on the specific reaction and catalyst system.

Early Applications and the Cross-Coupling Revolution

While early studies explored the reactivity of aryl triflates in nucleophilic aromatic substitution (SₙAr) reactions, particularly with activated aromatic systems, their true potential was unlocked with the advent of palladium-catalyzed cross-coupling.[13] The work of scientists like Suzuki, Heck, and Sonogashira in the latter half of the 20th century established powerful methods for C-C bond formation. The recognition that aryl triflates could serve as effective substitutes for aryl halides in these reactions significantly broadened their scope and applicability.

The first uses of aryl triflates in palladium-catalyzed cross-coupling reactions in the 1980s marked a turning point.[14][15] They were found to be excellent coupling partners in a variety of transformations, including:

-

Suzuki-Miyaura Coupling: The reaction of aryl triflates with organoboron compounds.[16][17][18]

-

Heck Reaction: The coupling of aryl triflates with alkenes.

-

Sonogashira Coupling: The reaction of aryl triflates with terminal alkynes.

-

Stille Coupling: The coupling of aryl triflates with organostannanes.[14]

-

Buchwald-Hartwig Amination: The formation of C-N bonds by reacting aryl triflates with amines.

Mechanistic Insights: The Role of Aryl Triflates in Catalytic Cycles

The efficacy of aryl triflates in palladium-catalyzed cross-coupling is rooted in their facile oxidative addition to a low-valent palladium(0) complex, the initial and often rate-determining step in the catalytic cycle.

Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling of an Aryl Triflate

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl triflate with an arylboronic acid.

The mechanism of oxidative addition for aryl triflates is proposed to proceed via a nucleophilic displacement pathway at the palladium(0) center, leading to a cationic palladium(II) intermediate.[19][20][21][22][23] This is in contrast to many aryl halides, which can also react through a three-centered concerted mechanism. The facility of this oxidative addition, driven by the excellent leaving group ability of the triflate, is a key determinant of the high reactivity of aryl triflates.

Experimental Protocol: Suzuki-Miyaura Coupling of Phenyl Triflate with Phenylboronic Acid

-

To a reaction vessel, add phenyl triflate (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add a suitable solvent (e.g., toluene, dioxane, or DMF).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the biphenyl product by flash column chromatography or recrystallization.

Expanding Horizons: Modern Applications and Future Outlook

The utility of aryl triflates continues to expand beyond traditional cross-coupling reactions. They are now employed in a diverse array of transformations, including:

-

Carbonylative Couplings: The introduction of a carbonyl group.[14]

-

Direct Arylation: C-H activation and functionalization of heteroaromatics.[6]

-

Fluorination Reactions: As precursors for the synthesis of aryl fluorides, which are of significant interest in medicinal chemistry.[24]

-

Synthesis of Aryl Triflones: The introduction of the trifluoromethylsulfonyl group.

The unique reactivity profile of aryl triflates also allows for chemoselective reactions in molecules containing multiple potential leaving groups. By carefully selecting the catalyst and reaction conditions, it is possible to selectively couple an aryl triflate in the presence of an aryl halide, or vice versa.[25] This orthogonality provides a powerful tool for the synthesis of complex molecules.

Looking forward, the development of more sustainable and economical triflylating agents and the design of novel catalytic systems that operate under even milder conditions will continue to drive innovation in this field. The inherent advantages of aryl triflates—their high reactivity, ease of preparation from readily available phenols, and broad functional group compatibility—ensure their enduring legacy and continued prominence in the arsenal of modern organic synthesis.

Conclusion

From their theoretical conception rooted in the principles of physical organic chemistry to their widespread practical application in academic and industrial laboratories, aryl triflates have fundamentally reshaped the landscape of synthetic chemistry. Their discovery and development represent a triumph of rational design, providing chemists with a powerful and versatile tool to construct complex molecular architectures. As the demand for ever more sophisticated molecules in medicine, materials science, and beyond continues to grow, the legacy of the aryl triflate is certain to inspire further innovations in the art and science of chemical synthesis.

References

-

(phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate - Organic Syntheses Procedure. Available at: [Link]

- Process for the preparation of triflic anhydride. Google Patents.

- Process for the preparation of triflic anhydride. Google Patents.

-

Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters. Available at: [Link]

-

Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

-

Synthesis of Triflic anhydride. PrepChem.com. Available at: [Link]

-

SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. Available at: [Link]

-

A Facile Route to Aryl Amines: Nucleophilic Substitution of Aryl Triflates. ResearchGate. Available at: [Link]

-

Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization. Organic & Biomolecular Chemistry. Available at: [Link]

-

Palladium-catalyzed cross-coupling reaction of triarylbismuths with aryl halides and triflates. Organic Letters. Available at: [Link]

-

Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health. Available at: [Link]

-

Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Defense Technical Information Center. Available at: [Link]

-

Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. The Hartwig Group. Available at: [Link]

-

First synthesis of ortho-trifluoromethylated aryl triflates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. The Hartwig Group. Available at: [Link]

-

Trifluoromethanesulfonic anhydride. Wikipedia. Available at: [Link]

-

SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. National Institutes of Health. Available at: [Link]

-

Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Sci-Hub. Available at: [Link]

-

On the preparation of ortho-trifluoromethyl phenyl triflate. Organic & Biomolecular Chemistry. Available at: [Link]

-

Cross-Coupling Reactions of Alkylsilicates. Gelest Technical Library. Available at: [Link]

-

Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. ResearchGate. Available at: [Link]

-

TRIFLIC ANHYDRIDE. Ataman Kimya. Available at: [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][26]-Fused Indole Heterocycles. ACS Publications. Available at: [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

-

Triflate-Selective Suzuki Cross-Coupling of Chloro. ChemRxiv. Available at: [Link]

-

Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. ResearchGate. Available at: [Link]

-

Palladium-catalyzed carbonylative coupling of aryl triflates with organostannanes. Journal of the American Chemical Society. Available at: [Link]

-

Development of trifluoromethanesulfonic acid anhydride in production and application. ResearchGate. Available at: [Link]

-

Palladium-catalyzed cross-coupling reaction of trialkylaluminiums with aryl triflates: facile conversion of a phenolic hydroxy group into an alkyl group. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

PROCESS FOR THE PREPARATION OF TRIFLIC ANHYDRIDE. WIPO Patentscope. Available at: [Link]

-

Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Publishing. Available at: [Link]

-

Practical Synthesis of Aryl Triflates under Aqueous Conditions. ResearchGate. Available at: [Link]

-

Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. National Institutes of Health. Available at: [Link]

-

Triflic Anhydride: A Versatile Tool for Fine Chemical Manufacturing. Yurui (Shanghai) Chemical Co.,Ltd. Available at: [Link]

-

Ring Opening of Triflates Derived from Benzophospholan-3-one Oxides by Aryl Grignard Reagents as a Route to 2-Ethynylphenyl(diaryl)phosphine Oxides. National Institutes of Health. Available at: [Link]

-

Industrial Applications of Triflic Anhydride. Yurui (Shanghai) Chemical Co.,Ltd. Available at: [Link]

-

Iron‐Catalyzed Cross‐Coupling Reactions of Alkyl‐Grignard Reagents with Aryl Chlorides, Tosylates, and Triflates. ResearchGate. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Available at: [Link]

-

Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ResearchGate. Available at: [Link]

-

Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. National Institutes of Health. Available at: [Link]

-

Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. ResearchGate. Available at: [Link]

-

Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions. 文学城. Available at: [Link]

Sources

- 1. US6469206B2 - Process for the preparation of triflic anhydride - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

- 4. Preparation of Trifluoromethanesulfonic anhydride._Chemicalbook [chemicalbook.com]

- 5. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Palladium-catalyzed cross-coupling reaction of trialkylaluminiums with aryl triflates: facile conversion of a phenolic hydroxy group into an alkyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. rose-hulman.edu [rose-hulman.edu]

- 17. par.nsf.gov [par.nsf.gov]

- 18. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 21. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 22. sci-hub.box [sci-hub.box]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. WO2001066516A1 - Process for the preparation of triflic anhydride - Google Patents [patents.google.com]

The Pivotal Role of Substituted Aryl Triflates in Modern Organic Synthesis: A Technical Guide

Foreword: The Unassuming Powerhouse of Cross-Coupling Chemistry

In the vast arsenal of synthetic organic chemistry, few functional groups have proven as versatile and enabling as the trifluoromethanesulfonate, or triflate, group. When appended to an aromatic ring, the resulting aryl triflates emerge as powerful electrophilic partners, particularly in the realm of transition metal-catalyzed cross-coupling reactions. Their unique combination of high reactivity, comparable to aryl halides, and their ready accessibility from ubiquitous phenol precursors, positions them as indispensable tools for researchers, particularly those in the pharmaceutical and materials science sectors. This guide provides an in-depth exploration of the physical and chemical properties of substituted aryl triflates, offering not just a recitation of facts, but a field-proven perspective on why these molecules behave as they do and how to strategically harness their synthetic potential.

The Triflate Group: An Architect of Reactivity

The trifluoromethanesulfonate (CF₃SO₃⁻) group is an exceptionally good leaving group, a property that underpins the broad utility of aryl triflates. This high leaving group ability stems from two primary electronic features:

-

Resonance Stabilization: The negative charge on the triflate anion is extensively delocalized across the three sulfonyl oxygens.

-

Inductive Effect: The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group further stabilizes the resulting anion.[1]

This inherent stability of the triflate anion makes the cleavage of the C-OTf bond in the parent aryl triflate energetically favorable, rendering them highly reactive in a variety of chemical transformations.

Synthesis of Aryl Triflates: From Phenols to Powerhouses

The most common and direct route to aryl triflates is the esterification of the corresponding phenols. This transformation can be achieved through several reliable methods.

Classical Synthesis using Triflic Anhydride

The reaction of a phenol with trifluoromethanesulfonic (triflic) anhydride ((CF₃SO₂)₂O) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, is a widely employed method. The base serves to deprotonate the phenol, forming the more nucleophilic phenoxide, which then attacks the electrophilic sulfur atom of the anhydride.

Experimental Protocol: Synthesis of 4-Tolyl Trifluoromethanesulfonate

Materials:

-

p-Cresol (4-methylphenol)

-

Triflic anhydride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add p-cresol (1.0 eq).

-

Dissolve the p-cresol in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.1 eq) to the stirred solution.

-

Add triflic anhydride (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-tolyl trifluoromethanesulfonate.

Microwave-Assisted Synthesis: A Leap in Efficiency

To accelerate the synthesis of aryl triflates, microwave-assisted protocols have been developed. These methods can dramatically reduce reaction times from hours to mere minutes.[2] A notable advantage is the often-complete conversion of the starting phenol with stoichiometric amounts of the triflating agent, which simplifies purification and improves atom economy.[2] For instance, the use of N-phenyltriflimide (Tf₂NPh) as the triflating agent in the presence of a base like K₂CO₃ under microwave irradiation provides a rapid and efficient route to a variety of substituted aryl triflates.[2]

Physical Properties of Substituted Aryl Triflates

The physical state of aryl triflates can range from colorless liquids to crystalline solids, largely dependent on the nature and substitution pattern of the aryl ring.[3] They are generally soluble in common organic solvents like ethers, esters, and halogenated hydrocarbons, but are insoluble in water.